

# CC-401 Hydrochloride: A Technical Guide to a Potent JNK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CC-401 hydrochloride** is a potent, second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] As a member of the anthrapyrazolone class of inhibitors, it demonstrates high affinity and selectivity for all three JNK isoforms.[3][4] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, playing a pivotal role in cellular responses to stress, inflammation, apoptosis, and proliferation. [5][6][7] The specific inhibitory action of CC-401 on this pathway makes it a valuable tool for preclinical research in oncology, inflammatory diseases, and neurodegenerative disorders. This document provides a comprehensive technical overview of CC-401, including its mechanism of action, quantitative data, and detailed experimental protocols.

# **Chemical and Physical Properties**

CC-401 is characterized by its specific chemical structure and physical properties that dictate its handling and use in experimental settings.



| Property          | Value                                                                              | Reference |
|-------------------|------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 3-[3-(2-piperidin-1-<br>ylethoxy)phenyl]-5-(1H-1,2,4-<br>triazol-5-yl)-1H-indazole | [1]       |
| Molecular Formula | C22H24N6O·2HCl                                                                     |           |
| Molecular Weight  | 461.39 g/mol                                                                       |           |
| CAS Number        | 2250025-96-6<br>(dihydrochloride); 395104-30-0<br>(base)                           | [1]       |
| Purity            | ≥98%                                                                               |           |
| Solubility        | Soluble to 100 mM in Water and DMSO                                                |           |
| Storage           | Store at -20°C                                                                     |           |

# JNK Signaling and Mechanism of Inhibition The JNK Signaling Pathway

The JNK pathway is a conserved three-tiered kinase cascade activated by various stimuli, including inflammatory cytokines and environmental stress.[5][7][8] The cascade consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase. Upon activation, MKK4 and MKK7, the primary MAP2Ks in this pathway, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop.[7][9][10] Activated JNK then phosphorylates a host of cytoplasmic and nuclear substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell survival.[8][9]





Click to download full resolution via product page

**Caption:** Overview of the JNK Signaling Pathway.

## **Mechanism of Action of CC-401**

CC-401 functions as an ATP-competitive inhibitor.[1][2] It specifically binds to the ATP-binding pocket of active, phosphorylated JNK, thereby preventing the kinase from binding its natural substrate, ATP.[3] This action blocks the downstream phosphorylation of JNK substrates, such



as c-Jun, without affecting the upstream activation (phosphorylation) of JNK itself by MKK4/MKK7.[3][4] This leads to a reduction in the transcriptional activity of c-Jun and subsequent modulation of cellular processes like proliferation and apoptosis.[1][2]



Click to download full resolution via product page

Caption: ATP-competitive inhibition of JNK by CC-401.

# **Quantitative Inhibitory Data**

CC-401 exhibits high potency against all three JNK isoforms and significant selectivity over other related kinases.



| Parameter                  | Target                                        | Value     | Notes                                                                      | Reference |
|----------------------------|-----------------------------------------------|-----------|----------------------------------------------------------------------------|-----------|
| Ki (Inhibitor<br>Constant) | JNK1, JNK2,<br>JNK3                           | 25-50 nM  | High-affinity binding to all JNK isoforms.                                 | [3][4]    |
| Selectivity                | JNK vs. p38,<br>ERK, IKK2, PKC,<br>Lck, ZAP70 | > 40-fold | Demonstrates high specificity for JNK over other kinases.                  | [4]       |
| Cellular Activity          | JNK Inhibition                                | 1-5 μΜ    | Effective concentration for specific JNK inhibition in cell- based assays. | [4]       |

# **Experimental Protocols**

The following protocols are standard methodologies for evaluating the efficacy and specificity of JNK inhibitors like CC-401.

# In Vitro JNK Kinase Activity Assay

This assay directly measures the ability of CC-401 to inhibit the enzymatic activity of JNK.

#### Methodology:

- Immunoprecipitation: Isolate JNK from cell lysates (e.g., from stress-activated cells) using a
  JNK-specific antibody coupled to Protein A/G beads.[11][12]
- Washing: Wash the immunoprecipitated complex multiple times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.[11]
- Kinase Reaction: Resuspend the beads in kinase assay buffer containing a recombinant JNK substrate (e.g., c-Jun or ATF2) and ATP.[11][12] Add varying concentrations of CC-401 or a vehicle control (DMSO).







- Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes to allow for substrate phosphorylation.[12][13]
- Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. [12]
- Detection: Analyze the phosphorylation of the substrate via Western blotting using a phospho-specific antibody (e.g., anti-phospho-c-Jun).[11] Alternatively, luminescent assays that measure ADP formation can be used for high-throughput screening.[13]





Click to download full resolution via product page

Caption: Workflow for an in vitro JNK Kinase Assay.

## **Cell-Based Assay for JNK Pathway Inhibition**

This assay confirms that CC-401 can inhibit JNK signaling within a cellular environment.



#### Methodology:

- Cell Culture: Plate cells (e.g., human tubular epithelial HK-2 cells or cancer cell lines like HT29) and grow to desired confluency.[4]
- Pre-treatment: Treat cells with various concentrations of CC-401 or vehicle control for 1-2 hours.
- Stimulation: Induce JNK pathway activation by exposing cells to a stress stimulus, such as sorbitol (osmotic stress) or UV radiation, for a short period (e.g., 30-60 minutes).[4]
- Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against phosphoc-Jun (to measure JNK activity), total c-Jun, phospho-JNK (to confirm JNK activation), and a loading control (e.g., β-actin or GAPDH).[4]
- Analysis: Quantify band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation by CC-401.[4]





Click to download full resolution via product page

**Caption:** Workflow for a cell-based JNK inhibition assay.

## **Preclinical and Clinical Development Overview**

CC-401 has been utilized in various preclinical models, demonstrating its therapeutic potential. Studies have shown it can be hepatoprotective, play a role in mitigating renal fibrosis, and sensitize hypoxic colon cancer cells to DNA-damaging agents.[4][14] Despite these promising preclinical results, its clinical development has been limited.[14] A Phase 1 clinical trial of CC-401 in patients with high-risk myeloid leukemia (NCT00126893) was initiated but later terminated for reasons that have not been publicly disclosed.[3][14] Other JNK inhibitors from



the same developer, such as CC-90001 (with a bias for JNK1), have since progressed to later-stage clinical trials for conditions like idiopathic pulmonary fibrosis.[14][15][16]

### Conclusion

**CC-401 hydrochloride** is a well-characterized, potent, and selective small-molecule inhibitor of the JNK signaling pathway. Its high affinity for all JNK isoforms and its ATP-competitive mechanism of action make it an invaluable research tool for dissecting the complex roles of JNK in health and disease. While its own clinical progression has halted, the data generated using CC-401 continues to inform the development of next-generation JNK inhibitors for a range of therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cc-401 | C22H24N6O | CID 10430360 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. CC-401 HCl | JNK inhibitor | CAS 1438391-30-0 | Buy CC-401 HCl from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The JNK signal transduction pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. JNK-signaling: A multiplexing hub in programmed cell death PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Jun N-terminal kinases Wikipedia [en.wikipedia.org]
- 10. Discovery of potent and selective covalent inhibitors of JNK PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]



- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. promega.com [promega.com]
- 14. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CC-401 Hydrochloride: A Technical Guide to a Potent JNK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2653734#cc-401-hydrochloride-as-a-jnk-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com